N-(9,9-DIMETHYL-7-OXO-7,8,9,10-TETRAHYDROBENZO[B]NAPHTHO[2,1-D]FURAN-5-YL)-2-NAPHTHALENESULFONAMIDE
Description
This compound features a fused tetrahydronaphthobenzofuran core substituted with a dimethyl group at the 9,9-positions, a ketone at the 7-position, and a 2-naphthalenesulfonamide moiety at the 5-position.
Properties
IUPAC Name |
N-(9,9-dimethyl-7-oxo-8,10-dihydronaphtho[1,2-b][1]benzofuran-5-yl)naphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23NO4S/c1-28(2)15-24(30)26-22-14-23(20-9-5-6-10-21(20)27(22)33-25(26)16-28)29-34(31,32)19-12-11-17-7-3-4-8-18(17)13-19/h3-14,29H,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRFMIBTNJTHDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C3=C(O2)C4=CC=CC=C4C(=C3)NS(=O)(=O)C5=CC6=CC=CC=C6C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9,9-Dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-2-naphthalenesulfonamide typically involves multi-step organic reactions. The starting materials often include naphthalene derivatives and sulfonamide precursors. The key steps in the synthesis may involve:
Formation of the furan ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the sulfonamide group: This step usually involves the reaction of an amine with a sulfonyl chloride under basic conditions.
Functional group modifications: Additional steps may be required to introduce or modify functional groups to achieve the desired structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Optimization of reaction conditions: Temperature, solvent, and catalyst selection to improve reaction efficiency.
Purification techniques: Use of chromatography, recrystallization, or other methods to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(9,9-Dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-2-naphthalenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles like amines or thiols.
Major Products
The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors.
Materials Science: Its aromatic and heterocyclic structure may make it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used in studies to understand its interactions with biological molecules and its potential effects on biological systems.
Mechanism of Action
The mechanism by which N-(9,9-Dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-2-naphthalenesulfonamide exerts its effects will depend on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
Research Implications and Gaps
- Synthetic Challenges : Disorder in fused rings (e.g., furan in Compound B ) complicates crystallization.
- Biological Screening: Prioritize assays for kinase or tubulin inhibition, given structural parallels to known inhibitors.
- Toxicity Profiling : Evaluate metabolic stability and epoxide-like reactivity risks using in vitro models.
Biological Activity
N-(9,9-Dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-2-naphthalenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects.
Chemical Structure and Properties
The compound's molecular formula is with a molar mass of approximately 447.546 g/mol. It consists of a sulfonamide group attached to a naphthalene derivative and a tetrahydrobenzo-furan moiety. The structural complexity may contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C26H25NO4S |
| Molar Mass | 447.546 g/mol |
| CAS Number | 406474-47-3 |
Antimicrobial Activity
Research indicates that derivatives of sulfonamides often exhibit antimicrobial properties. In studies involving similar compounds, notable activity against various bacterial strains has been observed. For instance, benzoxazepine derivatives demonstrated limited antimicrobial activity but were effective against certain pathogens . The specific efficacy of N-(9,9-Dimethyl-7-Oxo...) in this regard remains to be fully elucidated through targeted studies.
Anticancer Activity
The compound has shown promise in anticancer applications. Studies on structurally related compounds have revealed cytotoxic effects against various cancer cell lines. For example, some benzoxazepine derivatives exhibited significant cytotoxicity against solid tumor cell lines while affecting pro-inflammatory cytokines such as IL-6 and TNF-α depending on the cancer type . This suggests that N-(9,9-Dimethyl-7-Oxo...) may similarly impact cancer cell proliferation and inflammatory responses.
Anti-inflammatory Activity
The anti-inflammatory potential of sulfonamide derivatives is well-documented. Compounds that share structural similarities with N-(9,9-Dimethyl-7-Oxo...) have been reported to modulate inflammatory pathways effectively. This includes the inhibition of key pro-inflammatory cytokines which are crucial in the pathophysiology of various chronic diseases .
Study 1: Cytotoxicity Assay
A study evaluated the cytotoxic effects of related compounds on human cancer cell lines. The results indicated that these compounds could inhibit cell proliferation significantly at certain concentrations. The IC50 values varied depending on the specific structure and substituents present on the compound.
Study 2: In Vivo Anti-inflammatory Effects
In animal models, compounds with similar structures were tested for their anti-inflammatory effects. Results showed a reduction in edema and inflammatory markers in treated groups compared to controls. This suggests that N-(9,9-Dimethyl-7-Oxo...) may also exhibit similar beneficial effects in vivo.
Q & A
Basic Research Questions
Q. What are the key considerations for designing a synthetic pathway for this compound?
- Methodology : Begin with retrosynthetic analysis to identify feasible intermediates. For example, sulfonamide coupling to the naphthofuran core can be optimized via nucleophilic substitution under anhydrous conditions (e.g., DMF as solvent, K₂CO₃ as base) . Monitor reaction progress using TLC/HPLC and purify via column chromatography with silica gel (60–120 mesh) . Validate purity via melting point analysis and spectroscopic techniques (¹H/¹³C NMR, FTIR) .
- Critical Parameters : Solvent polarity, temperature (80–120°C), and steric hindrance at the sulfonamide coupling site .
Q. How can structural characterization resolve ambiguities in stereochemistry or substituent positioning?
- Methodology : Use X-ray crystallography to confirm the fused-ring conformation (e.g., tetrahydrofuran and naphthalene moieties) and hydrogen-bonding networks . For dynamic disorder in substituents (e.g., furan rings), employ low-temperature crystallography (113 K) and refine occupancy ratios using software like SHELXL . Complement with 2D NMR (COSY, NOESY) to assign stereocenters and substituent orientations .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Methodology : Conduct antimicrobial testing via agar well diffusion (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use positive controls like ciprofloxacin and DMSO as a negative control . For anticancer activity, employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How can reaction mechanisms for sulfonamide coupling or ring closure be elucidated?
- Methodology : Perform kinetic studies under varying temperatures (25–100°C) and monitor intermediates via LC-MS. Use isotopic labeling (e.g., ¹⁵N in sulfonamide) to trace bond formation . Computational modeling (DFT/B3LYP/6-31G**) can map transition states and activation energies .
Q. What structural modifications enhance bioactivity while maintaining solubility?
- Methodology : Introduce substituents (e.g., -NO₂, -OCH₃) at the naphthalene or furan positions to modulate electronic effects. Assess logP values via shake-flask experiments and correlate with antimicrobial potency (e.g., 3-NO₂ derivatives show higher activity ). Use QSAR models to predict bioactivity and solubility trade-offs .
Q. How can computational tools optimize synthetic routes or predict pharmacokinetics?
- Methodology : Employ COMSOL Multiphysics for reaction simulation (e.g., heat/mass transfer in batch reactors) . Use molecular docking (AutoDock Vina) to predict binding affinity with target enzymes (e.g., E. coli DNA gyrase) and ADMET predictors (e.g., SwissADME) for bioavailability .
Q. How should contradictory bioactivity data between studies be addressed?
- Methodology : Replicate experiments under standardized conditions (e.g., Mueller-Hinton agar for antimicrobial assays). Use factorial design to isolate variables (e.g., substituent effects vs. assay protocols) . Cross-validate with orthogonal assays (e.g., time-kill curves vs. MIC) .
Q. What strategies improve yield in large-scale synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
